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molecular formula C20H22O4 B8572399 Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate CAS No. 222835-03-2

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate

Cat. No. B8572399
M. Wt: 326.4 g/mol
InChI Key: WCRKVPDIOHFYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192982B2

Procedure details

The title compound was prepared from 3-(4-benzyloxy-phenyl)-2-ethoxy-3-hydroxy-propionic acid ethyl ester (Example 375, Step 1) via the same procedure used for the preparation of 3-(4-benzyloxy-phenyl)-2-ethoxy-acrylic acid methyl ester. MS (ES) for C20H22O4 [M+H]+: 327.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-benzyloxy-phenyl)-2-ethoxy-acrylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:25])[CH:5]([O:22][CH2:23][CH3:24])[CH:6]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:10][CH:9]=1)O)[CH3:2].COC(=O)C(OCC)=CC1C=CC(OCC2C=CC=CC=2)=CC=1>>[CH2:1]([O:3][C:4](=[O:25])[C:5]([O:22][CH2:23][CH3:24])=[CH:6][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[CH:10][CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(O)C1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O
Step Two
Name
3-(4-benzyloxy-phenyl)-2-ethoxy-acrylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=CC1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CC1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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